molecular formula C15H14F2N4O5 B7057619 Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate

Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate

Cat. No.: B7057619
M. Wt: 368.29 g/mol
InChI Key: YARXXOQAXDJEPN-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as carbamoyl, nitro, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Carbamoylation: The carbamoyl group is added through the reaction of the nitro-substituted pyrazole with an isocyanate or carbamoyl chloride.

    Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halides, amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-[(4-nitrophenyl)methyl]-5-(methyl)pyrazole-4-carboxylate: Lacks the carbamoyl and difluoromethyl groups, resulting in different chemical properties and reactivity.

    Ethyl 1-[(4-carbamoylphenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate: Lacks the nitro group, which affects its redox potential and biological activity.

    Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(methyl)pyrazole-4-carboxylate: Lacks the difluoromethyl group, influencing its chemical stability and reactivity.

The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O5/c1-2-26-15(23)10-6-19-20(12(10)13(16)17)7-9-4-3-8(14(18)22)5-11(9)21(24)25/h3-6,13H,2,7H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARXXOQAXDJEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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